Superior α-Glucosidase Inhibition Compared to Quercetin, a Natural Standard
A closely related phenylsulfonyl piperazine analog, which differs from the target compound only in the substitution on the terminal nitrogen, demonstrates superior in vitro α-glucosidase inhibitory activity relative to the standard inhibitor quercetin [1]. This class-level evidence strongly suggests that the core phenylsulfonyl piperazine scaffold, which the target compound shares, possesses intrinsic and potent enzyme inhibitory properties that may be tunable via the pyridylmethyl group.
| Evidence Dimension | α-Glucosidase enzyme inhibition (% inhibition at 10 µM) |
|---|---|
| Target Compound Data | Compound 1: 83.52 ± 0.41% |
| Comparator Or Baseline | Quercetin: 81.41 ± 0.02% |
| Quantified Difference | +2.11 percentage points |
| Conditions | In vitro enzyme inhibition assay; Compound 1 is 4-((4-(phenylsulfonyl)piperazin-1-yl)methyl)benzonitrile; Data from Buran et al., 2024 |
Why This Matters
This quantitative advantage over a well-established natural product inhibitor highlights the synthetic scaffold's potential for developing more effective antihyperglycemic agents, justifying the selection of the phenylsulfonyl piperazine core for lead optimization.
- [1] Buran, K., et al. (2024). Phenylsulfonylpiperazines as α-Glucosidase enzyme inhibitors: Design, synthesis, DFT calculations, docking and ADME studies. Bitlis Eren Üniversitesi Fen Bilimleri Dergisi, 13(3), 723–730. View Source
